Cas no 1235615-71-0 (5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide)

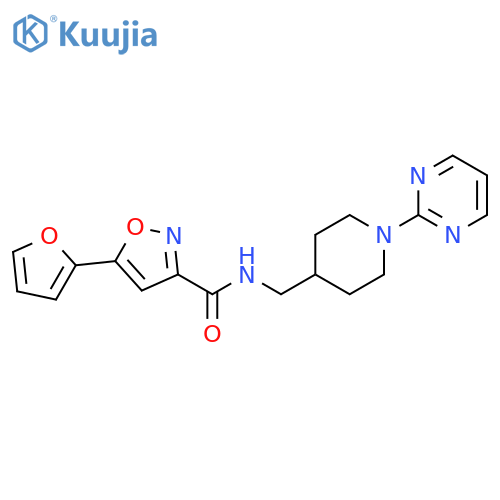

1235615-71-0 structure

商品名:5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide

5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- 5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide

- 5-(furan-2-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-1,2-oxazole-3-carboxamide

- 1235615-71-0

- 5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide

- F5033-2362

- AKOS024491871

- 5-(furan-2-yl)-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

- VU0631108-1

-

- インチ: 1S/C18H19N5O3/c24-17(14-11-16(26-22-14)15-3-1-10-25-15)21-12-13-4-8-23(9-5-13)18-19-6-2-7-20-18/h1-3,6-7,10-11,13H,4-5,8-9,12H2,(H,21,24)

- InChIKey: ANTZZHZEBCHDNH-UHFFFAOYSA-N

- ほほえんだ: O1C(C2=CC=CO2)=CC(C(NCC2CCN(C3=NC=CC=N3)CC2)=O)=N1

計算された属性

- せいみつぶんしりょう: 353.14878949g/mol

- どういたいしつりょう: 353.14878949g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 26

- 回転可能化学結合数: 5

- 複雑さ: 466

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 97.3Ų

5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5033-2362-25mg |

5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |

1235615-71-0 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5033-2362-15mg |

5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |

1235615-71-0 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5033-2362-75mg |

5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |

1235615-71-0 | 75mg |

$208.0 | 2023-09-10 | ||

| Life Chemicals | F5033-2362-3mg |

5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |

1235615-71-0 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5033-2362-30mg |

5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |

1235615-71-0 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5033-2362-5μmol |

5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |

1235615-71-0 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5033-2362-10μmol |

5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |

1235615-71-0 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5033-2362-5mg |

5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |

1235615-71-0 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5033-2362-10mg |

5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |

1235615-71-0 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5033-2362-4mg |

5-(furan-2-yl)-N-{[1-(pyrimidin-2-yl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide |

1235615-71-0 | 4mg |

$66.0 | 2023-09-10 |

5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759

1235615-71-0 (5-(furan-2-yl)-N-{1-(pyrimidin-2-yl)piperidin-4-ylmethyl}-1,2-oxazole-3-carboxamide) 関連製品

- 514216-44-5(4,5-Dichloro-2-methylpyridine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

推奨される供給者

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Essenoi Fine Chemical Co., Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量